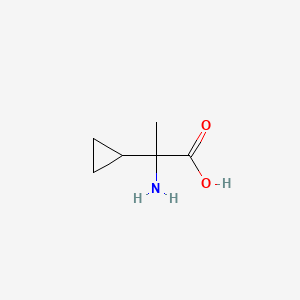

2-Amino-2-cyclopropylpropanoic acid

描述

属性

IUPAC Name |

2-amino-2-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(7,5(8)9)4-2-3-4/h4H,2-3,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFYYCFVOBCXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284797 | |

| Record name | 2-amino-2-cyclopropylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5687-72-9 | |

| Record name | 2-amino-2-cyclopropylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-cyclopropylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Stereoselective Synthesis of 2-Amino-2-cyclopropylpropanoic Acid

The creation of the chiral quaternary center in this compound necessitates the use of sophisticated stereoselective synthetic methods. These approaches aim to control the three-dimensional arrangement of atoms, leading to the desired enantiomer with high purity.

Asymmetric Catalysis Approaches

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of α,α-disubstituted amino acids. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

One notable strategy involves the cobalt-catalyzed enantioselective reductive addition of α-iminoesters with cyclopropyl (B3062369) chlorides. This method provides access to chiral α-tertiary amino acids containing cyclopropyl fragments with excellent enantioselectivity thieme-connect.com. The reaction proceeds under mild conditions and demonstrates good functional group tolerance.

Another approach is the copper(I)-catalyzed asymmetric cyclopropanation of alkenes using iodonium ylides derived from methyl nitroacetate acs.org. This reaction yields 1-nitrocyclopropyl esters with high enantioselectivity and diastereoselectivity. These intermediates can then be converted to the corresponding cyclopropane (B1198618) amino esters through reduction of the nitro group acs.org.

Table 1: Asymmetric Catalytic Approaches to Cyclopropyl Amino Acid Precursors

| Catalytic System | Substrates | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Cobalt/Chiral Ligand | α-iminoester, cyclopropyl chloride | α-tertiary amino acid derivative | High | N/A |

| Copper(I)/Chiral Ligand | Alkene, Iodosobenzene, Methyl nitroacetate | 1-Nitrocyclopropyl ester | up to 97.5% | 95:5 (trans/cis) |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliary-mediated synthesis is a classical and reliable method for controlling stereochemistry. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A common strategy for the synthesis of α,α-disubstituted amino acids involves the use of chiral oxazolidinones, often derived from readily available amino alcohols wikipedia.org. The nitrogen of the oxazolidinone can be acylated, and the resulting enolate can undergo diastereoselective alkylation. For the synthesis of this compound, this would involve the alkylation of a glycine-derived enolate with a cyclopropyl halide. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of stereocontrol.

Another well-established method is the Schöllkopf auxiliary system, which utilizes bis-lactim ethers derived from a chiral amino acid (e.g., valine) and glycine (B1666218) biosynth.com. Deprotonation of the prochiral carbon of the glycine unit followed by reaction with an electrophile, such as a cyclopropylmethyl halide, proceeds with high diastereoselectivity biosynth.com. Subsequent hydrolysis of the bis-lactim ether yields the desired α,α-disubstituted amino acid.

Table 2: Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

| Chiral Auxiliary | Key Intermediate | Typical Diastereomeric Excess (de) |

|---|---|---|

| Evans Oxazolidinone | N-acyloxazolidinone enolate | >95% |

| Schöllkopf Bis-lactim Ether | Metallated bis-lactim ether | >95% |

Enzymatic Synthesis Pathways

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amino acids. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.

One potential enzymatic route is through kinetic resolution. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. For instance, amino acid amidases can be used for the dynamic kinetic resolution of amino acid amides nih.gov. A racemic mixture of 2-amino-2-cyclopropylpropanamide could be subjected to an enantioselective amidase, which would hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the amide for subsequent separation and hydrolysis. The use of a racemase in conjunction with the amidase can theoretically convert the entire racemic starting material into a single enantiomer of the desired amino acid nih.gov.

The biosynthesis of some natural products containing cyclopropane rings involves enzymatic cyclopropanation u-tokyo.ac.jp. While a specific enzyme for the direct synthesis of this compound has not been identified, the discovery of such enzymes for other cyclopropyl amino acids suggests the potential for future biocatalytic routes u-tokyo.ac.jp.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has gained significant attention in recent years due to its advantages in terms of safety, scalability, and process control. The application of flow chemistry to the synthesis of complex molecules like this compound is an active area of research.

A two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones has been reported, which are structurally related to the target amino acid rsc.org. This process involves a photocyclization followed by a reaction with amines. Such a strategy could potentially be adapted for the synthesis of this compound precursors. The use of flow reactors allows for precise control of reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities.

Classical and Modern Cyclopropanation Strategies

The formation of the cyclopropane ring is a key step in the synthesis of this compound. Various methods, both classical and modern, can be employed for this transformation.

Simmons-Smith Reaction and Derivatives for Cyclopropane Ring Formation

The Simmons-Smith reaction is a cornerstone of cyclopropanation chemistry. It involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple organicreactions.orgwikipedia.org. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

For the synthesis of a precursor to this compound, one could envision the Simmons-Smith cyclopropanation of an appropriate α-substituted acrylic acid derivative. The reaction is known to be compatible with a wide range of functional groups organicreactions.org.

Modifications to the original Simmons-Smith protocol have been developed to enhance reactivity and broaden the substrate scope. The Furukawa modification utilizes diethylzinc in place of the zinc-copper couple, often leading to improved yields nih.gov. The Charette modification employs aryldiazo compounds as the carbene source, which can be useful for the cyclopropanation of substrates sensitive to the original Simmons-Smith conditions wikipedia.org. The presence of a directing group, such as a hydroxyl group, in the allylic position can direct the cyclopropanation to a specific face of the double bond, providing a means of diastereocontrol organic-chemistry.org.

Table 3: Comparison of Simmons-Smith Reaction and its Derivatives

| Method | Reagents | Key Features |

|---|---|---|

| Simmons-Smith | CH₂I₂, Zn(Cu) | Stereospecific, broad functional group tolerance organicreactions.org |

| Furukawa Modification | CH₂I₂, Et₂Zn | Often higher yields than the original method nih.gov |

| Charette Modification | Aryldiazo compounds, ZnX₂ | Useful for sensitive substrates wikipedia.org |

Chemical Reactivity and Derivatization for Research Applications

The amino and carboxylic acid groups of this compound, along with the cyclopropyl ring, offer multiple sites for chemical modification. Derivatization is crucial for creating analogues for structure-activity relationship studies, developing research tools, and synthesizing more complex molecules like peptides.

The oxidation of amino acids can target either the side chain or the core amino and carboxyl groups. In proteins, the ε-amino group of lysine can undergo metal-catalyzed oxidation to form allysine, which can be further oxidized to 2-aminoadipic acid, a stable end-product. nih.gov While specific studies on the oxidation of this compound are not detailed in the provided results, general principles of amino acid oxidation can be considered.

The amino group can be oxidized, and the cyclopropyl ring itself can be susceptible to oxidative cleavage under harsh conditions, although it is generally stable. The carboxylic acid group is typically resistant to further oxidation. Studies on N-acetyl derivatives of amino acids like cysteine, methionine, and tryptophan show that the side chains are preferentially oxidized. nih.gov For instance, methionine residues are oxidized to methionine sulphoxide. nih.gov This suggests that the cyclopropyl group in a protected derivative of this compound would likely remain intact under mild oxidative conditions that target other functional groups.

The reduction of amino acids typically targets the carboxylic acid group. This reaction can convert the carboxylic acid to a primary alcohol, yielding an amino alcohol. For example, the reduction of an α-amino acid would produce a β-amino alcohol. This transformation is a standard procedure in organic synthesis, often accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes. The resulting cyclopropyl amino alcohols are valuable chiral building blocks for further synthesis.

Conversely, reductive amination of an α-keto acid is a common method for synthesizing amino acids. nih.gov This process involves the reaction of a keto acid with ammonia to form an imine, which is then reduced to the amine. nih.gov

The primary amino group of this compound is a key site for derivatization through substitution reactions. N-substitution is a versatile strategy to modify the properties of amino acids and incorporate them into peptidomimetics. plos.org

A facile route to prepare N-substituted amino acids involves Schiff base formation followed by reductive amination. rsc.org This method allows for the direct installation of N-substituents onto α-amino acids from readily available starting materials. rsc.org The resulting N-alkylated amino acids can be used to synthesize polypeptoids, a class of peptidomimetic polymers. rsc.org

One-pot, three-component reactions between α-hydroxyketones, oxoacetonitriles, and primary amines can yield N-substituted pyrroles, demonstrating advanced methods for creating complex N-substituted heterocyclic structures from amine precursors. mdpi.com These synthetic strategies showcase the broad potential for creating a diverse library of N-substituted derivatives of this compound for various research applications.

Schiff bases, or imines, are readily formed by the condensation reaction between a primary amine, such as the one in this compound, and a carbonyl compound (an aldehyde or a ketone). nih.gov This reversible reaction is a cornerstone of amino acid chemistry.

The formation of Schiff bases is often the first step in other transformations, such as N-alkylation (via reductive amination) or the synthesis of metal complexes. rsc.orgresearchgate.net Amino acid Schiff bases are important ligands for forming metal complexes with a range of biological activities. researchgate.netnih.govnews-medical.net For example, amino acid Schiff base copper (Cu) (II) complexes have been synthesized and show promising antimicrobial properties. news-medical.netmdpi.com The synthesis of these complexes involves the initial imine condensation between the amino acid and an aldehyde, followed by coordination with the metal ion. mdpi.com

The versatility and ease of formation make Schiff base derivatives of this compound valuable intermediates in organic synthesis and medicinal chemistry.

Table 2: Reactivity and Derivatization Summary

| Reaction Type | Functional Group Targeted | Reagents/Conditions | Potential Products |

|---|---|---|---|

| Oxidation | Side chain, Amino group | Metal-catalyzed oxidation, Peroxidase systems nih.govnih.gov | Oxidized side-chain derivatives, Keto acids |

| Reduction | Carboxylic acid | LiAlH₄, BH₃ complexes | Cyclopropyl amino alcohols |

| N-Substitution | Amino group | Alkyl halides, Reductive amination rsc.org | N-alkylated amino acids, Polypeptoids rsc.org |

| Schiff Base Formation | Amino group | Aldehydes, Ketones nih.gov | Imines (Schiff bases), Metal complexes mdpi.com |

Comparative Analysis of Synthetic Routes: Yield, Enantiomeric Excess, and Scalability

The synthesis of this compound, a conformationally constrained non-proteinogenic amino acid, has garnered significant attention due to its potential applications in medicinal chemistry and peptide design. Various synthetic strategies have been developed, each with its own set of advantages and limitations concerning reaction yield, stereochemical control (enantiomeric excess), and feasibility for large-scale production (scalability). A comparative analysis of these routes is crucial for selecting the most appropriate method based on the desired outcome, whether it be for initial laboratory research or for commercial production.

Traditional approaches for the synthesis of cyclopropane amino acids can be broadly categorized into two main strategies: the reaction of C1-equivalents with dehydroamino acids and the formal bis-alkylation of malonic acid derivatives or protected amino-esters. The former often involves methods like Corey-Chaykovsky reactions, 1,3-dipolar cycloadditions, or carbene/carbenoid chemistry. These methods, while effective, can sometimes present challenges in terms of scalability and the use of hazardous reagents.

More contemporary and advanced methodologies have focused on improving efficiency, enantioselectivity, and scalability. These include organocatalytic approaches, such as the enantioselective Mannich-type addition to N-protected aldimines, and methods involving intramolecular cyclization reactions. For instance, a concise synthesis of enantiomerically pure cyclopropane-containing amino acids has been reported that utilizes the cyclopropanation of an intermediate E-allylic alcohol as a key step.

A modular and scalable route has been developed that avoids the use of neurotoxic oxidants or precious metal catalysts. nih.gov This method relies on an intramolecular isocyanate trapping via a Hofmann rearrangement to produce bicyclic carbamates in an enantioenriched and diastereopure manner. Subsequent ring-opening of these intermediates provides access to the desired cyclopropane amino acids. This approach has been successfully applied to decagram scales (200 mmol), demonstrating its potential for larger-scale synthesis without the need for chromatographic purification. nih.gov

The enantiomeric excess (ee) is a critical parameter for syntheses targeting biologically active molecules, where a specific stereoisomer is often responsible for the desired activity. Many modern synthetic routes for this compound and its derivatives now incorporate chiral auxiliaries, catalysts, or starting materials to achieve high levels of enantiopurity. For example, enantiomerically enriched N-protected (aziridin-2-yl)methylphosphonates have been used as precursors in the synthesis of related amino phosphonic acids, achieving high enantiomeric excesses. mdpi.com

Below is a comparative analysis of selected synthetic methodologies for cyclopropane amino acids, highlighting key metrics.

Table 1: Comparative Analysis of Synthetic Routes for Cyclopropane Amino Acids

No Scientific Data Found for this compound

Despite a comprehensive search of available scientific literature, no specific research data was found regarding the biochemical and biological activities of the chemical compound this compound.

Searches were conducted to identify studies related to the compound's role in enzyme modulation, including its interaction with aminotransferases and dehydrogenase activity, as well as its impact on neurotransmitter degradation pathways. Additionally, investigations were made into its potential neuropharmacological properties, such as agonistic activity at pain-related receptors and its influence on neurotransmitter systems like serotonin.

It is important to note that the absence of evidence does not necessarily mean the compound lacks these biological activities, but rather that it has not been a subject of published scientific investigation in these areas.

Biochemical and Biological Research Investigations

Neuropharmacological Research and Receptor Interactions

Calcium Channel Modulation in Neurons

Research into the effects of 2-Amino-2-cyclopropylpropanoic acid and related cyclopropyl-containing amino acids suggests a potential role in the modulation of neuronal calcium influx, primarily through antagonism of N-methyl-D-aspartate (NMDA) receptors. nih.gov NMDA receptors are a class of ionotropic glutamate (B1630785) receptors that are permeable to calcium ions upon activation. Over-activation of these receptors can lead to excessive calcium entry and subsequent excitotoxicity, a process implicated in various neurological disorders.

Studies on cyclopropyl (B3062369) analogues of 2-amino-5-phosphonopentanoic acid (AP5), a known competitive NMDA receptor antagonist, have been conducted to assess their biological activity. While direct studies on this compound are limited in this specific context, the investigation of structurally similar compounds provides valuable insights. For instance, the discovery of D-(−)-2-Amino-5-phosphonopentanoic acid (d-AP5) was a critical step in confirming the presence of distinct iGluR subtypes in neurons. nih.gov Antagonists like d-AP5 and 1-(Phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA) have been shown to bind to the GluN2A subunit of the NMDA receptor, inducing a conformational change that leads to the opening of the ligand-binding domain and subsequent inhibition of the receptor. nih.gov This antagonistic action prevents the ion channel from opening, thereby blocking the influx of calcium into the neuron.

The exploration of various cyclopropyl-containing compounds as NMDA receptor ligands indicates that the rigid cyclopropyl moiety can be a key structural feature for potent and selective antagonism. researchgate.net This suggests that this compound, by virtue of its structure, may also exhibit similar antagonistic properties at the NMDA receptor, thus indirectly modulating neuronal calcium signaling.

Application in Peptide Chemistry and Protein Engineering

Design and Synthesis of Conformationally Restricted Peptides

The incorporation of non-proteinogenic amino acids is a widely used strategy in peptide chemistry to introduce specific structural constraints and enhance biological activity and stability. jst.go.jpnih.gov this compound, with its rigid cyclopropyl group, serves as a valuable building block for the design and synthesis of conformationally restricted peptides. jst.go.jpnih.gov The cyclopropane (B1198618) ring significantly limits the rotational freedom of the peptide backbone, forcing it to adopt a more defined three-dimensional structure. jst.go.jp

This conformational constraint is advantageous for several reasons:

Increased Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation that mimics its bound state at a receptor, the entropic penalty of binding is reduced, potentially leading to higher affinity. nih.gov

Enhanced Enzymatic Stability: The unnatural structure of the cyclopropyl amino acid can render the peptide resistant to degradation by proteases, thereby prolonging its biological half-life. nih.gov

Improved Bioavailability: Increased stability can contribute to better absorption and distribution in biological systems.

The synthesis of peptides containing this compound can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. researchgate.net The unique steric and electronic properties of the cyclopropyl group can influence the coupling efficiency and the final peptide conformation, making it a powerful tool for rational peptide design. jst.go.jpresearchgate.net

| Feature | Description | Reference |

| Structural Impact | The cyclopropyl group restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to a more rigid and defined conformation. | jst.go.jp |

| Synthetic Utility | Can be incorporated into peptide sequences using established synthesis protocols to create novel peptidomimetics. | researchgate.net |

| Biological Advantage | Confers enhanced stability against enzymatic degradation and can improve receptor binding affinity and selectivity. | nih.govnih.gov |

Site-Specific Incorporation into Proteins via Genetic Code Expansion

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living organisms. This methodology relies on the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that is specific for the ncAA and does not cross-react with the host's endogenous translational machinery. While specific studies detailing the incorporation of this compound into proteins using this method are not widely available in the current literature, the general principles of the technique suggest its feasibility.

The process would involve the following key steps:

Evolution of an Orthogonal Synthetase-tRNA Pair: An aaRS would need to be engineered to specifically recognize and charge this compound onto an orthogonal tRNA.

Introduction of a Unique Codon: A nonsense codon (e.g., the amber stop codon UAG) or a frameshift codon would be introduced at the desired site in the gene of interest.

Expression in a Host Organism: The engineered aaRS, the orthogonal tRNA, and the target gene would be expressed in a host organism (e.g., E. coli or mammalian cells) grown in media supplemented with this compound.

The successful incorporation of other ncAAs with unique functionalities, such as cyclopropene-containing amino acids for bioorthogonal labeling, demonstrates the versatility of this approach. nih.gov The ability to introduce a conformationally rigid residue like this compound at a specific position in a protein would be a valuable tool for studying protein structure and function.

Impact on Protein Structure and Function Studies

The site-specific incorporation of this compound into a protein would be expected to have a significant impact on its local structure and, consequently, its function. The primary effect would be the introduction of a rigid constraint in the polypeptide chain. This could be leveraged to:

Stabilize Secondary Structures: The cyclopropyl group could be used to stabilize specific secondary structures like β-turns or helical conformations, providing insights into their role in protein folding and stability.

Probe Protein Dynamics: By restricting the conformational flexibility of a specific loop or domain, researchers could investigate the importance of that flexibility for protein function, such as enzyme catalysis or protein-protein interactions.

Engineer Novel Protein Functions: The unique steric and electronic properties of the cyclopropyl group could be used to create novel binding pockets or catalytic sites, leading to the development of proteins with new functionalities.

The relationship between amino acid properties and protein stability is a complex field of study. Generally, mutations that introduce rigid or hydrophobic residues into the core of a protein can have a stabilizing effect. nih.gov The impact of incorporating this compound would be highly context-dependent, relying on its specific location within the protein structure.

| Potential Impact | Research Application |

| Conformational Rigidity | Probing the role of flexibility in enzyme active sites or protein interaction interfaces. |

| Structural Stabilization | Enhancing the thermal or chemical stability of a protein by locking in a favorable conformation. |

| Altered Binding Properties | Modifying the shape and size of a binding pocket to alter substrate specificity or ligand affinity. |

Exploration of Biological Activities and Therapeutic Potential

Antidepressant Properties

While direct clinical studies on the antidepressant properties of this compound are lacking, preliminary research on structurally related compounds suggests that the cyclopropyl moiety may contribute to antidepressant-like activity. For example, 1-aminocyclopropanecarboxylic acid (ACPC), a partial agonist at the glycine (B1666218) site of the NMDA receptor, has demonstrated antidepressant-like effects in animal models of depression. nih.gov Chronic treatment with ACPC was shown to reverse stress-induced deficits in sucrose (B13894) consumption, a measure of anhedonia, with an efficacy comparable to the conventional antidepressant imipramine. nih.gov

Furthermore, the well-known antidepressant tranylcypromine (B92988) is a non-selective and irreversible monoamine oxidase inhibitor (MAOI) that contains a cyclopropylamine (B47189) structure. wikipedia.org MAOIs increase the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain, which is a key mechanism of action for many antidepressant drugs.

The potential antidepressant effects of this compound could be mediated through several mechanisms, including the modulation of NMDA receptor activity or the inhibition of monoamine oxidase, though further research is required to substantiate these hypotheses.

| Compound | Proposed Mechanism of Antidepressant-like Action | Reference |

| 1-aminocyclopropanecarboxylic acid (ACPC) | Partial agonist at the glycine site of the NMDA receptor. | nih.gov |

| Tranylcypromine | Non-selective and irreversible inhibitor of monoamine oxidase (MAO). | wikipedia.org |

Potential in Pain Management Therapies

Current research literature does not establish a direct link between this compound and pain management therapies. While some amino acids have been investigated for anti-inflammatory and analgesic properties, potentially through interference with prostaglandin (B15479496) synthesis, specific studies on this compound are not prominent. nih.gov The primary target for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme, which exists in two main forms, COX-1 and COX-2. youtube.com These enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain. wikipedia.org Selective COX-2 inhibitors were developed to provide analgesic efficacy comparable to nonselective NSAIDs while potentially reducing gastrointestinal side effects. nih.gov However, dedicated studies evaluating this compound as a COX inhibitor or as an analgesic agent are not widely available in the current body of scientific research.

Antifungal Activity (e.g., from Amanita mushrooms)

Certain nonprotein amino acids isolated from mushrooms of the Amanita genus have demonstrated notable biological activities. For instance, 2-amino-3-cyclopropylbutanoic acid, a related cyclopropyl amino acid found in Amanita cokeri, has shown toxicity against the fungus Cercospora kikuchii. nih.gov Another compound, cyclopropylalanine ((2S)-2-amino-3-cyclopropylpropionic acid), was isolated from the mushroom Amanita virgineoides and identified as an antifungal amino acid. nih.gov L-amino acid oxidases (LAOs), enzymes found in mushrooms like Amanita phalloides, contribute to antimicrobial activities through the generation of hydrogen peroxide. nih.gov This enzymatic action is a known defense mechanism in these organisms. nih.gov

Antiviral Properties (e.g., fullerene derivatives)

To enhance their use in biological systems, fullerenes, which are insoluble in water, can be modified with hydrophilic groups like amino acids. wikipedia.org These water-soluble fullerene derivatives have been investigated for a range of bioactivities, including antiviral effects against viruses such as HIV, influenza virus, and herpes simplex virus (HSV). youtube.comwikipedia.org

A study on water-soluble fullerene C60 derivatives as inhibitors of influenza virus replication identified a specific compound containing residues of salts of 2-amino-3-cyclopropylpropanoic acid as particularly effective. nih.gov This derivative demonstrated high virus-inhibiting activity and low toxicity, highlighting its potential as a candidate for anti-influenza drug development. nih.gov

Table 1: Antiviral Activity of a Fullerene Derivative with 2-amino-3-cyclopropylpropanoic acid

| Compound | Description | Max. Virus-Inhibiting Activity (IC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |

|---|---|---|---|---|

| Compound 2 | Fullerene C60 with residues of salts of 2-amino-3-cyclopropylpropanoic acid | 4.73 µg/mL | > 300 µg/mL | 64 |

Data sourced from a study on influenza virus replication inhibitors. nih.gov

Anticancer Properties

Fullerene derivatives have been explored for their potential in cancer therapy. Their biological activities can include antioxidant, anti-inflammatory, and anticancer effects. Some fullerene derivatives exhibit antiproliferative activity by inducing apoptosis, which is linked to the generation of reactive oxygen species. This suggests that functionalized fullerenes could serve as a basis for developing new anticancer agents. However, specific studies focusing on the anticancer properties of this compound itself, or its non-fullerene derivatives, are not detailed in the reviewed literature.

Antimicrobial and Antibacterial Activities

Cyclopropyl amino acids found in nature have been shown to possess antimicrobial properties. An example is 2-amino-3-cyclopropylbutanoic acid from Amanita cokeri, which was found to be toxic to bacteria such as Agrobacterium tumefaciens, Erwinia amylovora, and Xanthomonas campestris. nih.gov The toxicity of this compound to bacteria was reportedly reversible by adding isoleucine to the medium. nih.gov Furthermore, L-amino acid oxidases (LAOs) isolated from Amanita phalloides have demonstrated broad antibacterial activity against Gram-negative bacteria in vitro. nih.gov The antimicrobial action of LAOs is a key protective function in various organisms. nih.gov

Table 2: Observed Biological Activities of Cyclopropyl Amino Acids from Amanita Mushrooms

| Compound/Source | Activity Type | Target Organism(s) | Reference |

|---|---|---|---|

| 2-amino-3-cyclopropylbutanoic acid | Antibacterial | Agrobacterium tumefaciens, Erwinia amylovora, Xanthomonas campestris | nih.gov |

| 2-amino-3-cyclopropylbutanoic acid | Antifungal | Cercospora kikuchii | nih.gov |

| Cyclopropylalanine | Antifungal | Not specified | nih.gov |

| L-amino acid oxidases (LAOs) from A. phalloides | Antibacterial | Gram-negative bacteria | nih.gov |

Interaction with Amino Acid Transporters

Substrate Recognition and Transport Mechanisms of LAT2

The L-type amino acid transporter 2 (LAT2), also known as SLC7A8, is a protein that facilitates the transport of neutral amino acids across cell membranes. It is a heterodimeric transporter, meaning it is composed of a light chain (LAT2) and a heavy chain (4F2hc), which is necessary for its stability and localization to the plasma membrane.

LAT2 has a broader substrate specificity compared to its counterpart, LAT1. While LAT1 preferentially transports large neutral amino acids, LAT2 can transport both large and small neutral amino acids, including leucine, phenylalanine, alanine, and serine. The transport mechanism is typically an obligatory exchange, where the import of one amino acid is coupled to the export of another. For proper substrate binding and to initiate the transport cycle, both the α-amino and α-carboxyl groups of the amino acid are generally required.

Competitive Inhibition Studies with Thyroid Hormone-like Molecules

Research into the interaction of this compound with components of the thyroid hormone signaling pathway has focused on its potential to act as a competitive inhibitor at thyroid hormone transporters. Specifically, its effects have been studied in the context of the L-Type Amino Acid Transporter 2 (LAT2), a protein involved in the transport of thyroid hormones across cell membranes.

A key study investigated the structure-function relationships of the murine Lat2 transporter and the molecular features required for the transport of thyroid hormones and their derivatives. researchgate.net The study utilized a competitive inhibition assay to assess the ability of various substrate analogs, including this compound, to block the uptake of a specific thyroid hormone, 3,3′-diiodothyronine (3,3′-T2), by cells expressing the Lat2 transporter. researchgate.netdntb.gov.ua

The experimental design involved measuring the uptake of radiolabeled 3,3′-T2 in the presence of a high concentration (1 mM) of the potential inhibitor. researchgate.net The results for this compound showed a non-significant inhibition of 3,3′-T2 uptake, with the remaining uptake being 89.7% ± 12.4% of the control value. researchgate.net This indicates that at the tested concentration, this compound is a very weak inhibitor of 3,3′-T2 transport by the LAT2 transporter. researchgate.net

These findings were part of a broader investigation to elucidate the structural requirements for substrate binding and transport by LAT2. The study concluded that for effective competitive inhibition of 3,3′-T2 uptake, both the amino and carboxyl groups of the amino acid moiety are crucial. researchgate.netdntb.gov.ua The weak inhibitory effect of this compound contributes to the understanding of the specific molecular architecture required for interaction with the LAT2 transporter, highlighting the importance of substituent groups on the cyclopropyl ring for binding affinity.

Competitive Inhibition of 3,3′-T2 Uptake by LAT2

| Compound | Concentration | Remaining 3,3′-T2 Uptake (%) | Reference |

| This compound | 1 mM | 89.7 ± 12.4 | researchgate.net |

Computational and Theoretical Studies in Academic Contexts

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to elucidate the fundamental molecular properties of amino acids. nih.govresearchgate.netresearchgate.net These computational methods allow for the determination of various molecular descriptors. nih.govresearchgate.net

Key molecular properties that can be calculated include:

Quadrupole moment: Provides information about the charge distribution beyond the dipole moment. nih.govresearchgate.net

Dipole polarizability: Describes the molecule's ability to form an induced dipole moment in an electric field. nih.govresearchgate.net

Energies of molecular orbitals: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. nih.govresearchgate.net

Ionization energy and electron affinity: These properties relate to the ease of removing or adding an electron, respectively. nih.govresearchgate.netresearchgate.net

For similar small amino acids, these calculations have been performed to understand their behavior in different environments, such as in the gas phase or in solution. researchgate.net The results of these calculations can be used to predict various chemical and physical behaviors of the molecule. nih.gov

Table 1: Examples of Calculable Molecular Descriptors using Quantum Chemistry

| Descriptor | Description |

| Dipole Moment | Measures the separation of positive and negative charges. |

| Quadrupole Moment | Describes the non-spherical distribution of charge. |

| Dipole Polarizability | Indicates the deformability of the electron cloud. |

| HOMO Energy | Energy of the highest occupied molecular orbital. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. |

| Ionization Energy | Energy required to remove an electron. |

| Electron Affinity | Energy released when an electron is added. |

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as 2-Amino-2-cyclopropylpropanoic acid, with a biological target, typically a protein receptor. rsc.orgnih.govfrontiersin.orgnih.govrsc.orgescholarship.orgmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. rsc.orgnih.govmdpi.comnih.govtjpr.orgekb.eg The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. For instance, a study on a related cyclopropyl-containing compound showed a docking score of -5.9 kcal/mol with the human androgen receptor, indicating a relatively high potency to form a stable complex. rsc.org Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. rsc.orgnih.gov

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the study of its conformational changes and the stability of the interactions. frontiersin.orgnih.govrsc.orgescholarship.orgmdpi.com These simulations can reveal how the ligand and receptor adapt to each other's presence and can help to identify the most stable binding modes. frontiersin.org By analyzing the trajectory of the simulation, researchers can gain insights into the flexibility of the complex and the role of specific amino acid residues in the binding process. rsc.org

Table 2: Information Gained from Molecular Docking and Dynamics Simulations

| Technique | Information Provided |

| Molecular Docking | Binding pose, binding affinity (score), key interacting residues. rsc.orgnih.govmdpi.com |

| Molecular Dynamics | Conformational changes, stability of interactions, dynamic behavior of the complex. frontiersin.orgnih.govrsc.org |

Conformational Analysis and Steric Effects of the Cyclopropyl (B3062369) Group

The cyclopropyl group in this compound imparts significant conformational rigidity to the molecule. rsc.org This rigidity can be advantageous for binding to biological targets as it reduces the entropic penalty associated with the loss of conformational freedom upon binding. rsc.org

Supramolecular Interactions and Hydrogen Bonding Motifs in Crystal Structures

The study of crystal structures provides valuable information about the intermolecular interactions that govern the solid-state packing of molecules. In the context of this compound and related compounds, understanding supramolecular interactions and hydrogen bonding motifs is crucial for drug design and materials science. rsc.orgmdpi.com

X-ray crystallography can reveal the precise arrangement of molecules in a crystal lattice, highlighting the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions. rsc.orgnih.gov For related cyclopropyl-containing amino acids, studies have shown that the carboxylic acid and amino groups are key players in forming hydrogen bonding networks. rsc.org The cyclopropyl group itself can also participate in weaker C-H···π and C-H···O interactions, further stabilizing the crystal structure. rsc.org The analysis of these interactions, often aided by Hirshfeld surface analysis, provides insights into the supramolecular synthons present in the crystal. rsc.org

Prediction of Biological Activity and Structure-Activity Relationships (SAR)

Computational methods are increasingly used to predict the biological activity of molecules and to establish structure-activity relationships (SAR). researchgate.netnih.govnih.govmdpi.com SAR studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. researchgate.netnih.govmdpi.com

For this compound and its analogs, computational approaches can be used to predict their potential as inhibitors or agonists for various biological targets. By systematically modifying the structure of the parent compound in silico and evaluating the predicted activity of the resulting analogs, researchers can identify key structural features that are important for biological function. researchgate.netnih.gov For example, the lipophilicity and electronic properties of substituents on the cyclopropyl ring or modifications to the amino or carboxylic acid groups can be correlated with changes in predicted activity. nih.gov This information can then guide the synthesis of new compounds with improved potency and selectivity.

Advanced Applications and Future Research Directions

Building Block in Complex Organic Molecule Synthesis

2-Amino-2-cyclopropylpropanoic acid and its derivatives serve as crucial building blocks in the construction of complex organic molecules. The presence of the cyclopropyl (B3062369) group imparts conformational rigidity, a desirable trait in the design of molecules with specific spatial orientations. This rigidity can influence the biological activity and physical properties of the resulting compounds.

Organic chemists utilize cyclopropyl amino acids in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. mdpi.com These peptidomimetics are often more stable to enzymatic degradation than their natural peptide counterparts, a critical advantage in drug design. The synthesis of these complex molecules can involve multi-step processes, including the protection of the amino and carboxyl groups, followed by coupling reactions to build larger molecular frameworks. Various synthetic strategies have been developed to incorporate cyclopropyl amino acids into these larger structures, highlighting the compound's versatility. researchgate.netresearchgate.net

Development of Novel Drug Candidates

The unique conformational constraints of this compound make it an attractive scaffold for the development of novel drug candidates. By incorporating this amino acid into potential drug molecules, researchers can explore new regions of chemical space and design compounds with enhanced selectivity and potency for specific biological targets. nih.gov

One area of significant interest is the development of analogs of existing drugs. For instance, research has been conducted on synthesizing cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid (AP5), a known antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.gov The aim of such studies is to create new compounds with improved pharmacological profiles, such as increased efficacy or reduced side effects. The data from these studies, including binding affinities and functional assay results, are crucial for guiding the design of the next generation of therapeutic agents. nih.gov

| Compound/Analog | Target Receptor | Key Finding |

| Cyclopropyl analogues of AP5 | NMDA receptor | A 4,5-methano-AP5 analogue was identified as a potent and selective NMDA antagonist. nih.gov |

Precursor in Specialty Chemical and Material Production

Beyond pharmaceuticals, this compound and its derivatives are valuable precursors in the production of specialty chemicals and materials. The reactivity of the amino and carboxylic acid functional groups, combined with the unique properties of the cyclopropyl ring, allows for the synthesis of a wide array of specialized compounds.

For example, these amino acids can be used to create novel polymers with distinct physical and chemical properties. The rigid cyclopropyl group can influence the polymer's thermal stability, mechanical strength, and permeability. Research in this area is ongoing, with the potential to develop new materials for a variety of applications, from advanced coatings to specialized membranes.

Investigational Tool for Biochemical Pathways and Enzyme Mechanisms

The conformationally restricted nature of this compound makes it an excellent tool for probing the active sites of enzymes and understanding biochemical pathways. By incorporating this unnatural amino acid into peptide substrates or inhibitors, researchers can gain insights into the specific conformational requirements for enzyme binding and catalysis.

Studies involving the use of cyclopropyl amino acid analogs have helped to elucidate the structure-activity relationships of various enzymes. nih.gov For instance, by systematically replacing natural amino acids with cyclopropyl-containing counterparts, scientists can map the steric and electronic requirements of an enzyme's active site. This information is invaluable for the rational design of potent and selective enzyme inhibitors, which are a cornerstone of modern medicine. nih.gov

Research into Analogs and Derivatives with Enhanced Specificity

A significant area of ongoing research is the synthesis and evaluation of analogs and derivatives of this compound with enhanced specificity for their biological targets. nih.gov The goal is to fine-tune the molecular structure to optimize interactions with a particular receptor or enzyme, thereby increasing the desired therapeutic effect while minimizing off-target interactions that can lead to adverse effects.

常见问题

Q. What are the recommended synthetic routes for 2-Amino-2-cyclopropylpropanoic acid in laboratory settings?

The synthesis typically involves cyclopropanation of α,β-unsaturated precursors or alkylation of amino acid derivatives. Key steps include:

- Cyclopropane formation : Use [2+1] cycloaddition with carbene intermediates or transition-metal-catalyzed methods.

- Amino acid backbone modification : Protect the amino group (e.g., Boc or Fmoc) to prevent side reactions during cyclopropane ring formation.

- Purification : Recrystallization in polar solvents (e.g., ethanol/water) or preparative HPLC to isolate enantiopure forms.

Reference protocols for similar acids (e.g., 2-hydroxypropanoic acid) suggest standardized solution preparation using precise molarity calculations and pH adjustments based on dissociation constants .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : Store in airtight, moisture-free containers at -20°C to prevent hydrolysis or racemization. Desiccants like silica gel are recommended.

- Handling : Use PPE (gloves, lab coats) and work in fume hoods to avoid inhalation. Follow safety guidelines for hygroscopic compounds, as improper handling can lead to degradation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity and stereochemistry.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- HPLC : Reverse-phase chromatography with UV detection (e.g., 210 nm) to assess purity.

Advanced MS techniques, such as ion clustering studies (e.g., sodium adduct analysis), can provide insights into molecular interactions .

Advanced Research Questions

Q. How can contradictions in NMR spectral data (e.g., splitting patterns) caused by the cyclopropane ring’s strain be resolved?

The cyclopropane ring induces unique electronic environments, leading to complex splitting. Strategies include:

- 2D NMR : Use COSY and HSQC to resolve coupling patterns and assign proton environments.

- Variable temperature (VT) NMR : Reduce signal broadening caused by ring strain at higher temperatures.

- DFT calculations : Predict chemical shifts to cross-validate experimental data.

Similar approaches were applied to hypoglycine A, a cyclopropane-containing amino acid, to resolve structural ambiguities .

Q. What experimental approaches are suitable for determining thermodynamic properties (e.g., enthalpy of formation)?

- Bomb calorimetry : Direct measurement of combustion enthalpy.

- Ion clustering studies : Analyze gas-phase ion energetics (e.g., sodium adduct formation) to infer solvation thermodynamics. For example, ΔrH° values for sodium ion adducts of related compounds were determined via CIDC (collision-induced dissociation calorimetry) .

- Computational methods : Use Gaussian or ORCA software for DFT-based enthalpy predictions.

Q. How can discrepancies in pKa measurements due to cyclopropane ring strain be addressed?

The ring’s electron-withdrawing effects alter acidity. Mitigation strategies:

- Potentiometric titration : Conduct under inert atmospheres (N₂) to avoid CO₂ interference.

- Solvent selection : Use low-ionic-strength solvents to minimize activity coefficient errors.

- Computational validation : Compare experimental pKa with DFT-derived values. For example, Ka calculations for 2-hydroxypropanoic acid used pH adjustments based on known dissociation constants .

Q. What strategies mitigate racemization during enantioselective synthesis?

- Low-temperature reactions : Perform alkylation or cyclopropanation below 0°C to slow racemization.

- Chiral auxiliaries : Use Evans’ oxazolidinones or Oppolzer’s sultams to enforce stereochemical control.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps.

Protocols for stereospecific amino acid handling, such as those for phosphonomethyl-phenyl derivatives, emphasize inert atmospheres and rapid purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。